瑞波西汀

描述

瑞波西汀是一种选择性去甲肾上腺素再摄取抑制剂 (NRI),主要用作抗抑郁药。它在市场上以各种品牌名称出售,包括 Edronax。 瑞波西汀以其与去甲肾上腺素转运蛋白结合并阻断胞外去甲肾上腺素再摄取的能力而闻名,从而提高了大脑中去甲肾上腺素的水平 .

作用机制

瑞波西汀通过选择性抑制去甲肾上腺素的再摄取发挥作用。它与去甲肾上腺素转运蛋白结合,阻止去甲肾上腺素再摄取到突触前神经元。 这导致突触间隙中去甲肾上腺素浓度升高,增强神经传递并缓解抑郁症状 . 瑞波西汀对 5-羟色胺或多巴胺的再摄取没有明显影响 .

科学研究应用

瑞波西汀具有广泛的科学研究应用,包括:

化学: 用于电化学研究以了解其氧化还原行为.

生物学: 研究其对大脑中去甲肾上腺素水平的影响.

医学: 主要用作抗抑郁药,用于治疗重度抑郁症.

工业: 用于制药行业生产抗抑郁药物.

生化分析

Biochemical Properties

Reboxetine is a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake in vitro to a similar extent to the tricyclic antidepressant desmethylimipramine . Reboxetine does not affect dopamine or serotonin reuptake and it has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Cellular Effects

Reboxetine’s primary cellular effect is the inhibition of the noradrenaline transporter, leading to an increase in the synaptic concentration of noradrenaline . This can influence various cellular functions, including cell signaling pathways and gene expression related to mood regulation .

Molecular Mechanism

The molecular mechanism of action of Reboxetine involves the selective inhibition of the noradrenaline reuptake process . This inhibition occurs at the noradrenaline transporter located on the presynaptic neuron, resulting in an increased concentration of noradrenaline in the synaptic cleft . The increased noradrenaline can then bind to post-synaptic adrenergic receptors, leading to the propagation of the neuronal signal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Reboxetine have been observed over time. A decrease in the potency of glycine was observed in cortical homogenates of rats when compared to controls . This suggests that Reboxetine may have long-term effects on cellular function .

Metabolic Pathways

Reboxetine is metabolized by dealkylation, hydroxylation, and oxidation followed by glucuronide or sulphate conjugation . It is metabolized by the cytochrome P450 CYP isoenzyme 3A4 .

Transport and Distribution

Reboxetine is rapidly and extensively absorbed following oral administration

Subcellular Localization

As a small molecule drug, it is expected to diffuse across cell membranes and exert its effects primarily at the noradrenaline transporters located on the presynaptic neuron membrane .

准备方法

瑞波西汀是通过一系列化学反应合成的,这些反应涉及形成其关键中间体 2-(2-乙氧基苯氧基)乙胺。合成路线通常涉及以下步骤:

形成 2-(2-乙氧基苯氧基)乙胺: 该中间体是通过在碱存在下使 2-乙氧基苯酚与环氧乙烷反应制备的。

化学反应分析

相似化合物的比较

瑞波西汀在抗抑郁药中是独一无二的,因为它选择性地抑制去甲肾上腺素的再摄取。类似的化合物包括:

属性

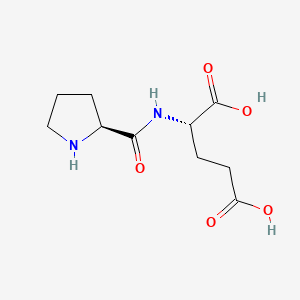

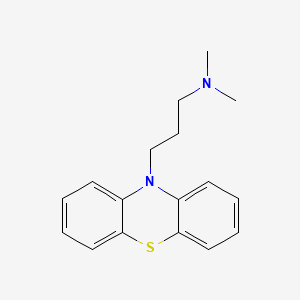

IUPAC Name |

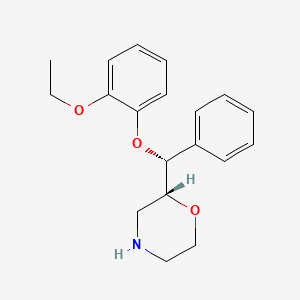

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQGYUDMJHNJBX-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048257, DTXSID401315414 | |

| Record name | Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility: greater than 5 mg/mL in water /Mesylate/ | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Reboxetine is a selective inhibitor of noradrenaline reuptake. It inhibits noradrenaline reuptake in vitro to a similar extent to the tricyclic antidepressant desmethylimipramine. Reboxetine does not affect dopamine or serotonin reuptake and it has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic and serotonergic receptors., Reboxetine is a highly selective and potent inhibitor of noradrenaline reuptake. It has only a weak effect on the 5-HT reuptake and does not affect the uptake of dopamine. Noradrenaline reuptake inhibition and the consequent increase of noradrenaline availability in the synaptic cleft and modification of noradrenergic transmission, reportedly is among the most relevant mechanisms of action of known antidepressant drugs. | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

71620-89-8, 105017-38-7, 98769-81-4 | |

| Record name | Reboxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71620-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105017-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reboxetine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071620898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947S0YZ36I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170-171 °C (Mesylate salt), 170-171 °C | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Reboxetine exerts its therapeutic effect by selectively inhibiting the norepinephrine transporter (NET) [, , , ]. This inhibition effectively blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, leading to increased levels of norepinephrine available to stimulate postsynaptic receptors [, , ].

ANone: The molecular formula of reboxetine is C19H23NO3. Its molecular weight is 313.4 g/mol.

A: Yes, molecular docking studies have been conducted to understand reboxetine's interaction with the human α4β2 nicotinic acetylcholine receptor (nAChR) []. These simulations reveal potential binding sites for reboxetine within the receptor, offering insights into its inhibitory effects on this receptor subtype [].

A: Reboxetine exhibits good absorption following oral administration, with an absolute bioavailability estimated at around 92% for the R,R(-) enantiomer and 102% for the S,S(+) enantiomer []. These findings suggest that reboxetine undergoes limited first-pass metabolism, contributing to its favorable bioavailability [].

A: Research indicates that the cytochrome P450 (CYP) enzyme, specifically CYP3A4, plays a primary role in the metabolism of reboxetine in the liver []. It primarily undergoes O-deethylation, leading to the formation of its major metabolite, O-desethylreboxetine [].

A: Research reveals some gender-related variations in the pharmacokinetic parameters of reboxetine []. While differences in the volume of distribution are observed between genders, these differences become insignificant when adjusted for body weight []. Notably, women exhibit higher peak plasma concentrations (Cmax) of both reboxetine enantiomers compared to men after oral administration [].

A: The elimination half-life (t1/2) of reboxetine is approximately 12.91 hours []. This relatively long half-life supports its twice-daily dosing regimen in clinical practice [, ].

A: Reboxetine is primarily eliminated through urinary excretion, with a total urinary recovery ranging from 4.06% to 6.17% []. The remaining portion is likely eliminated through other routes, such as metabolism followed by biliary excretion.

A: While specific cell-based assays are not extensively discussed, preclinical studies utilizing in vivo electrophysiological recordings in rats have provided valuable insights into reboxetine's effects on neuronal activity []. Research shows that both acute and chronic administration of reboxetine significantly decrease the firing rate of noradrenaline neurons in the locus coeruleus, a brain region implicated in mood regulation [].

A: Numerous double-blind, placebo-controlled clinical trials have investigated reboxetine's efficacy in treating major depressive disorder (MDD) [, , , , , , ]. These studies consistently demonstrate that reboxetine is significantly more effective than placebo in reducing depressive symptoms as measured by standardized rating scales, such as the Hamilton Depression Rating Scale (HAM-D) [, , , , , , ]. Additionally, long-term studies indicate that reboxetine effectively prevents relapse and recurrence of depressive episodes in patients with recurrent MDD [].

A: Several studies have compared the efficacy of reboxetine to other antidepressant classes [, , , , ]. These trials generally show that reboxetine is at least as effective as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) in improving depressive symptoms [, , , , ]. Notably, some studies suggest that reboxetine might offer greater efficacy than fluoxetine, an SSRI, particularly in patients with severe depression [, , ]. Moreover, reboxetine appears to have advantages over SSRIs in terms of its impact on social functioning [, , ].

A: Emerging research suggests potential therapeutic applications of reboxetine beyond MDD. For instance, a pilot study investigating its effects in patients with obstructive sleep apnea (OSA) found that reboxetine significantly reduced OSA severity, particularly in men with higher baseline loop gain []. These findings warrant further investigation into reboxetine's therapeutic potential in managing OSA.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。